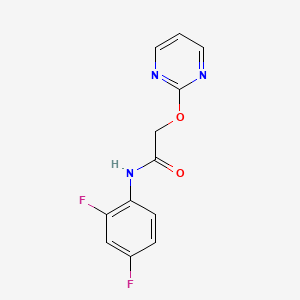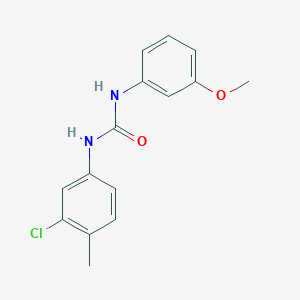![molecular formula C17H18N2O3S B5562510 N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)
N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide derivatives involves multiple steps, including acylation, amide bond formation, and sometimes cyclization. These processes often require specific conditions, such as the presence of catalysts like sodium methoxide, and can involve modifications to introduce various functional groups to the benzamide core structure (Hanusek et al., 2002).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using techniques like X-ray diffraction and DFT calculations. These studies reveal details about the crystal system, lattice constants, and molecular geometry, providing insights into the compound's structural stability and potential interactions (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including cyclization under base-catalyzed conditions, leading to the formation of quinazolin-4-one and quinazolin-4-thione derivatives. These reactions are sensitive to the substituents on the benzamide ring and the reaction conditions (Hanusek et al., 2002).
Physical Properties Analysis
The physical properties, including crystallization behavior and molecular packing, are influenced by intramolecular and intermolecular hydrogen bonds, as well as π-π interactions. These interactions are crucial for understanding the solubility, stability, and overall physical behavior of the compound (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity towards amino acids and potential as inhibitors for specific biochemical pathways, are determined by their functional groups. These properties are essential for their potential application in various fields, including medicinal chemistry (Hashimoto & Degawa, 1975).
Applications De Recherche Scientifique
Histone Deacetylase Inhibition for Cancer Therapy
A study discusses the synthesis and biological evaluation of a compound (MGCD0103) that is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis. The findings suggest potential applications in cancer therapy due to the compound's significant antitumor activity in vivo and its advancement into clinical trials (Zhou et al., 2008).
Antitumor Cytostatic Agent Activity
Another compound, CI-994 or N-acetyldinaline, demonstrates antitumor cytostatic agent activity currently undergoing clinical trials. The primary molecular mechanism of its antitumor activity has been linked to its role as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells. Such activity suggests a potential application in developing treatments targeting cancer through modulation of histone acetylation (Kraker et al., 2003).
Anti-acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed compounds with significant anti-acetylcholinesterase (anti-AChE) activity. These findings are relevant for the development of antidementia agents, suggesting the potential use of similar benzamide derivatives in treating neurological disorders by enhancing acetylcholine levels in the brain (Sugimoto et al., 1990).
Antimicrobial Properties
A study on new acylthiourea derivatives, structurally similar to the compound , demonstrated activity at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications of similar benzamide derivatives in developing new antimicrobial agents (Limban et al., 2011).
Molecular Structure and Antioxidant Activity
Research into the molecular structure and antioxidant activity of a novel benzamide derivative analyzed both experimentally and theoretically indicates potential applications in developing antioxidants. The study's findings on the compound's electronic properties and chemical reactivity suggest possible uses in designing molecules with significant antioxidant properties (Demir et al., 2015).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11(20)18-12-4-6-13(7-5-12)19-17(21)15-9-8-14(23-3)10-16(15)22-2/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFQMKSFOSXLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)
![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)

![N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)



![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)
![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)
![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)